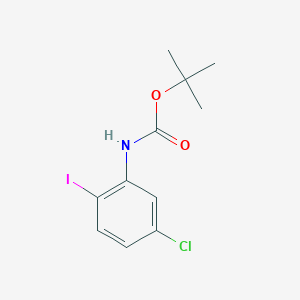

tert-Butyl (5-chloro-2-iodophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-chloro-2-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWZWURJQZQFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Aniline Derivatives

The synthesis of 5-chloro-2-iodoaniline often begins with halogenation of a nitroaniline precursor. A representative route involves:

Step 1: Nitration and Chlorination

4-Chloro-2-nitroaniline is reduced to 4-chloro-2-aminoaniline using iron/acetic acid or catalytic hydrogenation. Subsequent iodination with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media introduces the iodine substituent regioselectively at the ortho position.

Step 2: Reduction of Nitro Group

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium catalyst or hydrazine hydrate in ethanol, yielding 5-chloro-2-iodoaniline.

Key Data:

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Chloro-2-nitroaniline | ICl, H₂SO₄, 0°C → H₂/Pd-C, EtOH | 78% | |

| 2-Nitro-4-chloroaniline | NIS, AcOH, 20°C → Fe/HOAc | 64% |

Boc Protection of 5-Chloro-2-Iodoaniline

The amino group of 5-chloro-2-iodoaniline is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Three primary methodologies are employed:

Classical Solvent-Based Method

Conditions :

-

Solvent : Toluene or dichloromethane (DCM)

-

Base : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃)

-

Temperature : 70°C (reflux) or room temperature

-

Catalyst : None

Procedure :

A mixture of 5-chloro-2-iodoaniline (1 mmol) and Boc₂O (1.1–1.5 eq) in toluene is stirred at 70°C for 16 hours. The crude product is purified via recrystallization (hexane/ethyl acetate).

Nanocatalyst-Assisted Synthesis

Conditions :

-

Catalyst : Fe₃O₄@MCM-41@Zr-piperazine (10 mg/mmol)

-

Solvent : Solvent-free or neat conditions

-

Temperature : 20–25°C

-

Reaction Time : 35 minutes

Procedure :

The nanocatalyst is mixed with 5-chloro-2-iodoaniline and Boc₂O at room temperature. The reaction is monitored by TLC, and the catalyst is magnetically recovered for reuse.

Low-Temperature Protocol

Conditions :

-

Solvent : DCM

-

Base : Et₃N (1.5 eq)

-

Temperature : 0°C → room temperature

Procedure :

Boc₂O is added dropwise to a cooled solution of 5-chloro-2-iodoaniline and Et₃N in DCM. After warming to room temperature, the mixture is washed with NaHCO₃ and purified via flash chromatography.

Comparative Analysis of Methods

| Method | Solvent | Catalyst | Temperature | Time (h) | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Classical Solvent | Toluene | None | 70°C | 16 | 83% | Simple setup | Long reaction time |

| Nanocatalyst-Assisted | Neat | Fe₃O₄ | 25°C | 0.58 | 89% | High yield, recyclable catalyst | Specialized catalyst required |

| Low-Temperature | DCM | Et₃N | 0°C → 25°C | 1–2 | 85% | Fast, avoids high temperatures | Requires chromatography |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing intermediates, while non-polar solvents (toluene) improve selectivity. Neat conditions reduce waste but require efficient mixing.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in tert-butyl (5-chloro-2-iodophenyl)carbamate can undergo substitution reactions, such as Suzuki-Miyaura coupling, to form various biaryl compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids or esters, and a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Derivatives: Depending on the oxidizing agent and conditions used.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (5-chloro-2-iodophenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form stable carbamate linkages makes it suitable for drug design:

- Enzyme Inhibitors: The compound has been investigated for its potential as a precursor in synthesizing enzyme inhibitors that target specific biological pathways.

- Receptor Modulators: It is also explored for developing receptor modulators that could lead to new therapeutic agents.

Organic Synthesis

In organic chemistry, tert-butyl (5-chloro-2-iodophenyl)carbamate is utilized as a building block for more complex molecules:

- Cross-Coupling Reactions: The iodine atom in the compound allows it to participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for enzyme inhibitors and receptor modulators |

| Organic Synthesis | Building block for cross-coupling reactions |

| Agrochemical Development | Used in synthesizing herbicides and pesticides |

Material Science

The compound has applications in material science due to its reactivity and ability to form stable linkages:

- Specialty Chemicals: It is used in producing specialty chemicals that require specific functional groups for enhanced properties.

Case Study 1: Synthesis of Enzyme Inhibitors

A study demonstrated the use of tert-butyl (5-chloro-2-iodophenyl)carbamate in synthesizing a novel class of enzyme inhibitors targeting protein kinases. The research highlighted the compound's effectiveness in forming stable intermediates that led to high yields of the final products.

Case Study 2: Cross-Coupling Reactions

Research published in Organic & Biomolecular Chemistry illustrated the successful application of tert-butyl (5-chloro-2-iodophenyl)carbamate in palladium-catalyzed cross-coupling reactions. The study reported an efficient method for synthesizing complex phenolic compounds, showcasing the compound's versatility as a coupling partner.

Mechanism of Action

The mechanism of action of tert-butyl (5-chloro-2-iodophenyl)carbamate depends on its application. In synthetic chemistry, its reactivity is primarily due to the presence of the iodine atom, which can be easily substituted, and the carbamate group, which can be hydrolyzed under acidic or basic conditions. In biological systems, its mechanism would depend on the specific target it interacts with, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Carbamates

tert-Butyl (5-amino-2-chlorophenyl)carbamate (CAS: 296778-52-4)

- Structure: Phenyl ring with chlorine at position 2 and an amino group at position 3.

- Key Differences: The amino group increases nucleophilicity, enabling participation in condensation or acylation reactions, unlike the iodine in the target compound. Its similarity score to the target compound is 0.98 .

- Applications: Potential use in synthesizing bioactive molecules requiring amino-functionalized intermediates.

tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate (CAS: 1018450-35-5)

- Structure : Phenyl ring with chlorine (position 4), fluorine (position 3), and iodine (position 2).

- Key Differences : The additional fluorine atom enhances electronegativity and metabolic stability. Molecular weight is 353.58 g/mol (same as the target compound), but the substituent positions alter steric and electronic properties .

- Applications : Useful in pharmaceuticals where fluorinated analogs improve bioavailability.

tert-Butyl (2,4-dichlorophenyl)carbamate (CAS: 342882-96-6)

Heterocyclic Carbamates

tert-Butyl (5-chloroisoquinolin-3-yl)carbamate (CAS: N/A)

- Structure: Isoquinoline ring with chlorine at position 4.

- Key Differences: The heteroaromatic isoquinoline system confers planar rigidity, influencing binding affinity in drug discovery. Molecular weight: 278.73 g/mol .

- Applications: Potential kinase inhibitor scaffolds due to the isoquinoline moiety.

tert-Butyl (2-chlorothiazol-5-yl)carbamate (CAS: 1379344-91-8)

Functionalized Pyridine and Pyrimidine Derivatives

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS: 1131041-73-0)

- Structure : Pyridine ring with bromine (position 5), chlorine (position 6), and hydroxyl (position 3).

- Key Differences : Hydroxyl group increases solubility and acidity (pKa ~10). Molecular weight: 323.57 g/mol .

- Applications : Chelating agents or metalloenzyme inhibitors.

tert-Butyl (tert-butoxycarbonyl)(5-chloro-4-cyano-2-fluorophenyl)carbamate (CAS: 2757678-37-6)

- Structure: Dual tert-butyl groups, cyano (position 4), fluorine (position 2), and chlorine (position 5).

- Key Differences: Cyano and fluorine substituents enhance electron-withdrawing effects, while steric bulk from dual tert-butyl groups may hinder reactivity. Molecular weight: 370.8 g/mol .

- Applications : Specialty polymers or high-stability intermediates.

Data Table: Comparative Analysis

Key Findings and Implications

- Reactivity : The iodine substituent in the target compound enhances its utility in cross-coupling reactions compared to bromine or chlorine analogs .

- Bioactivity: Heterocyclic variants (e.g., isoquinoline, thiazole) show promise in drug discovery due to their rigid structures and heteroatom interactions .

- Solubility and Stability: Electron-withdrawing groups (e.g., fluorine, cyano) improve metabolic stability but may reduce solubility .

Biological Activity

Tert-butyl (5-chloro-2-iodophenyl)carbamate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Tert-butyl (5-chloro-2-iodophenyl)carbamate features a tert-butyl group, a chloro substituent, and an iodo substituent on a phenyl ring. These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of tert-butyl (5-chloro-2-iodophenyl)carbamate is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and iodo groups enhance the compound's binding affinity, facilitating modulation of enzyme activity or receptor signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Research has indicated that derivatives of carbamate compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that tert-butyl (5-chloro-2-iodophenyl)carbamate may also possess similar properties. The compound's structure allows it to interfere with critical cellular pathways involved in tumor growth .

Enzyme Inhibition

The compound has been explored for its potential as a biochemical probe due to its ability to selectively inhibit certain enzymes. Such inhibition can disrupt metabolic pathways critical for cancer cell survival. For example, compounds with similar structures have demonstrated effective inhibition of enzymes involved in nucleotide synthesis, which is essential for rapidly dividing cancer cells .

Case Studies

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of carbamate compounds. The presence of halogen atoms such as chlorine and iodine has been shown to improve binding interactions with biological targets, thereby increasing efficacy.

Table: Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Tert-butyl (5-chloro-2-iodophenyl)carbamate | Anticancer | Not yet determined | Various cancer cell lines |

| Related Carbamate Derivative | Enzyme Inhibition | 0.31 | BRD4 D1 |

| Another Derivative | Antimicrobial | 11 ± 0.8 | Specific bacterial strains |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing tert-Butyl (5-chloro-2-iodophenyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate protection of the amine group. A typical route involves reacting 5-chloro-2-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under refrigeration (2–8°C) in a dry environment. Avoid exposure to strong acids/bases, oxidizers, or moisture. Stability tests under inert atmospheres (N₂/Ar) show no decomposition for >6 months when stored properly. Always use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks .

Q. Which analytical techniques are optimal for characterizing purity and structure?

- Methodological Answer :

- NMR (¹H/¹³C): Confirm substitution patterns and Boc-group integrity.

- HRMS : Validate molecular weight (e.g., ESI+ mode).

- HPLC : Assess purity (>95% recommended for research use).

- FTIR : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for carbamate).

Cross-reference spectral data with computational predictions (e.g., DFT) for validation .

Advanced Research Questions

Q. How can computational reaction design optimize synthetic routes for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict activation energies for iodination or Boc-protection steps. Pair computational data with high-throughput experimentation (HTE) to screen solvents, catalysts, and temperatures. This hybrid approach reduces trial-and-error, as demonstrated by ICReDD’s feedback loop between computation and experimentation .

Q. What experimental designs effectively study substituent effects on reactivity?

- Methodological Answer : Use a factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ design (3 factors, 2 levels each) can optimize yield while identifying interactions between variables. Analyze results via ANOVA to determine significant factors. This method is particularly useful for exploring halogen (I/Cl) electronic effects on reaction rates .

Q. How should researchers address contradictions in safety or stability data across studies?

- Methodological Answer : Re-evaluate conflicting data by:

- Reproducing experiments under standardized conditions (e.g., humidity, temperature).

- Validating hazards via OECD test guidelines (e.g., acute toxicity assays).

- Cross-referencing with regulatory databases (e.g., ECHA, NIST). For example, discrepancies in flammability classifications (e.g., non-hazardous in vs. high risk in ) may arise from impurities; repurify the compound and retest .

Data Contradiction Analysis Framework

Key Considerations for Experimental Design

- Computational Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to predict reactivity and optimize synthetic routes .

- Safety Protocols : Align handling procedures with GHS standards, even if initial data suggests low hazard .

- Data Management : Implement LIMS (Laboratory Information Management Systems) to track experimental variables and outcomes systematically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.